Product packaging for methyl 1-methyl-1H-pyrazole-5-carboxylate(Cat. No.:CAS No. 17827-60-0)

methyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B170381
CAS No.: 17827-60-0
M. Wt: 140.14 g/mol
InChI Key: CECCPWAWRYFLOA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0) is a high-value pyrazole derivative that serves as a key chemical building block and intermediate in advanced research applications. This compound is of significant interest in medicinal chemistry, particularly in the development of inhibitors for metalloproteases like meprin α and meprin β, which are emerging targets in diseases such as cancer, Alzheimer's, and fibrotic disorders . The pyrazole scaffold is a privileged structure in drug discovery, and this methyl ester is a versatile precursor for the synthesis of more complex molecules, including hydroxamate-containing inhibitors . Furthermore, structurally related 1-methyl-pyrazole derivatives are actively investigated as functional additives in lithium-ion battery electrolytes, where they improve high-voltage stability and safety by forming a protective layer on the cathode . Researchers value this compound for its favourable physicochemical properties, including a molecular weight of 140.14 g/mol and a logP of approximately 0.21-0.32, indicating good solubility . It is essential to note that while this compound is a useful research tool, studies on closely related 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration, highlighting the importance of thorough early-stage toxicity screening . This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B170381 methyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 17827-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCPWAWRYFLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426884
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17827-60-0
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20426884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
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Chemical Reactivity and Mechanistic Investigations of Methyl 1 Methyl 1h Pyrazole 5 Carboxylate

Functional Group Transformations and Derivatizations

The ester functional group in methyl 1-methyl-1H-pyrazole-5-carboxylate is a versatile handle for various chemical transformations, allowing for the synthesis of a diverse range of pyrazole (B372694) derivatives. Key transformations include hydrolysis, amidation, and nitration.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water and a strong acid catalyst. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and methanol. libretexts.org For instance, heating this compound with aqueous sodium hydroxide (B78521) results in the formation of sodium 1-methyl-1H-pyrazole-5-carboxylate. researchgate.net Subsequent acidification then yields 1-methyl-1H-pyrazole-5-carboxylic acid. nih.govsigmaaldrich.com

Amidation: The ester can be converted to an amide by reacting it with an amine. This transformation is crucial for building more complex molecules and is often a key step in the synthesis of biologically active compounds. The direct amidation of the ester can be challenging and may require harsh conditions. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by conversion to an acid chloride. researchgate.net This acid chloride is then reacted with an amine to form the desired amide, such as 1-methyl-1H-pyrazole-5-carboxamide. researchgate.netsigmaaldrich.com

Nitration: Electrophilic nitration of the pyrazole ring can introduce a nitro group, a valuable functional group that can be further transformed. For example, the nitration of a pyrazole derivative can lead to the formation of compounds like 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. synquestlabs.com The nitro group can subsequently be reduced to an amino group, as seen in the conversion of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate to methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate using a palladium on carbon catalyst under a hydrogen atmosphere.

Site-Selective Methylation Reactions on the Pyrazole Ring

The methylation of pyrazoles that are unsubstituted on the ring nitrogen atoms can lead to a mixture of N1 and N2-methylated regioisomers. acs.org Achieving high selectivity for one isomer over the other is a significant challenge in pyrazole chemistry. acs.org The relative reactivity of the two nitrogen atoms is often similar, making regiocontrol difficult. acs.org

Traditional methylating agents often result in poor selectivity. nih.govresearcher.life However, recent research has focused on developing methods for highly selective N-methylation. One successful approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents have been shown to significantly improve the N1/N2 regioisomeric ratio, with selectivities ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates. nih.govresearcher.life The steric hindrance of the silyl (B83357) group directs the alkylation preferentially to the less hindered nitrogen atom. Subsequent protodesilylation with a fluoride (B91410) source and water furnishes the N-methylated pyrazole in good yield. nih.govresearcher.life

For instance, the methylation of methyl 3,4-dimethyl-pyrazole-5-carboxylate with methyl iodide and sodium methoxide (B1231860) has been reported to produce a mixture of isomeric trimethyl pyrazole carboxylic esters that are difficult to separate. google.com This highlights the importance of developing regioselective methylation strategies.

Nucleophilic and Electrophilic Substitution Pathways on the Pyrazole Core

The pyrazole ring exhibits distinct reactivity towards nucleophilic and electrophilic reagents, which is influenced by the electron distribution within the ring. nih.gov The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack, while the C4 position is more electron-rich and thus the preferred site for electrophilic substitution. nih.govchemicalbook.com

Electrophilic Substitution: The C4 position of the pyrazole ring is the primary site for electrophilic attack. chemicalbook.compharmaguideline.com This is due to the higher electron density at this position compared to C3 and C5. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The reactivity of the pyrazole ring towards electrophiles can be further modulated by the presence of activating or deactivating substituents.

Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are electron-deficient and therefore susceptible to attack by nucleophiles. nih.gov However, direct nucleophilic substitution on an unsubstituted pyrazole ring is not a common reaction. The presence of a good leaving group at these positions is typically required for the reaction to proceed. For example, the displacement of a halide at the C5 position by a nucleophile is a feasible pathway.

The reactivity of the pyrazole core is also influenced by the reaction medium. In acidic conditions, the pyrazole ring can be protonated to form a pyrazolium (B1228807) cation, which is more susceptible to nucleophilic attack. Conversely, in basic conditions, the N1 proton can be removed to form a pyrazole anion, which is highly reactive towards electrophiles. chemicalbook.com

Ring Opening and Rearrangement Reactions

Under certain conditions, the pyrazole ring can undergo ring-opening and rearrangement reactions. These reactions often involve the cleavage of the N-N bond or a C-N bond and can lead to the formation of different heterocyclic or acyclic structures.

Strong bases can induce the deprotonation at the C3 position of the pyrazole ring, which can subsequently lead to ring opening. chemicalbook.compharmaguideline.com Ozonolysis and electrolytic oxidation are other methods that can cause the pyrazole ring to open. chemicalbook.com

A notable rearrangement reaction is the tandem [3 + 2] cycloaddition/ring-opening rearrangement of benzofuran-derived azadienes with nitrile imines, which provides a novel route to highly functionalized pyrazoles. acs.org In this reaction, a minor modification to the substrates can switch the reaction pathway to produce spiro-pyrazolines instead. acs.org Another example involves the rearrangement of a pyrazole nitrene, which can lead to a coarctate ring-opening/recyclization cascade. mdpi.com

Catalytic Conversions and Detailed Reaction Mechanisms

Catalysis plays a crucial role in the synthesis and transformation of pyrazole derivatives, enabling efficient and selective reactions. Both metal- and organo-catalysis have been employed in various conversions involving this compound and related compounds.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or other substituents at specific positions on the pyrazole ring. acs.org These reactions typically require a pre-functionalized pyrazole, such as a bromo-substituted derivative. acs.org

The mechanism of pyrazole formation itself often involves a cyclocondensation reaction. A common method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.com For instance, the reaction of β-enamino diketones with phenylhydrazine (B124118) can yield different regioisomers of N-phenylpyrazoles depending on whether a protic or aprotic solvent is used. mdpi.com

The formation of pyrazoles can also be achieved through 1,3-dipolar cycloaddition reactions. For example, the reaction of diazoacetate compounds with terminal alkynes, promoted by a zinc catalyst, can lead to the synthesis of pyrazole-3-carboxylates. nih.gov

Tautomerism Studies and Equilibria of Pyrazole Carboxylates

N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov This phenomenon, known as annular tautomerism, is a key feature of pyrazole chemistry. nih.gov For a 3(5)-substituted pyrazole, two tautomers are possible: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and the temperature. researchgate.net In the solid state, it is common for one tautomer to be predominant. nih.gov For example, the X-ray crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide shows that it exists as the 3-substituted tautomer in the solid state. researchgate.net However, in solution, both tautomers are often present in a temperature-dependent equilibrium. researchgate.net

NMR spectroscopy is a powerful tool for studying tautomerism in pyrazoles. researchgate.net By comparing the chemical shifts of the pyrazole with those of its "fixed" N-methyl derivatives, the major tautomer in solution can be identified. beilstein-journals.org For instance, studies on 1H-pyrazole-3-(N-butyl)carboxamide in solution revealed the presence of both tautomers, with the 3-substituted form being the major component at room temperature. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are also employed to investigate the relative stabilities of the different tautomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment can be achieved. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals:

A singlet for the protons of the N-methyl group (N-CH₃).

A singlet for the protons of the ester methyl group (O-CH₃).

Two doublets corresponding to the two coupled protons on the pyrazole ring (H-3 and H-4).

Based on data for the parent compound, 1-methyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring protons appear at specific chemical shifts. nih.gov The N-methyl protons typically appear in the range of δ 3.9-4.1 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would display five signals corresponding to:

The carbonyl carbon of the ester group.

The two distinct sp²-hybridized carbons of the pyrazole ring.

The carbon of the N-methyl group.

The carbon of the ester's methoxy (B1213986) group. Data for the parent carboxylic acid shows the pyrazole ring carbons and the N-methyl carbon resonating at distinct frequencies. nih.gov

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized. mdpi.com

HMBC is particularly crucial for identifying long-range (2-3 bond) correlations. For instance, it would show a correlation between the N-methyl protons and the C-5 carbon of the pyrazole ring, and between the methoxy protons and the carbonyl carbon, confirming the ester linkage. mdpi.com

NOESY experiments can reveal through-space proximity between protons, which helps in confirming the regiochemistry, such as the spatial relationship between the N-methyl group and the H-4 proton on the pyrazole ring. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts and data from analogous compounds.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O - ~160-164
C3 ~7.5 (d) ~140-142
C4 ~6.8 (d) ~110-112
C5 - ~135-138
N-CH₃ ~4.0 (s) ~38-40
O-CH₃ ~3.9 (s) ~51-53

d = doublet, s = singlet

Vibrational (Infrared, IR) and Electronic (UV-Visible, UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the functional groups present. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption peak between 1710-1740 cm⁻¹ is indicative of the C=O stretch of the ester group. mdpi.com Other significant peaks would include C-H stretching vibrations just above 3000 cm⁻¹, and C-N and C-C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. researchgate.net The spectrum would also feature C-O stretching bands for the ester group between 1000 and 1300 cm⁻¹. nist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyrazole ring, absorb light in the UV-Vis range. The spectrum for this compound is expected to exhibit absorption maxima characteristic of the substituted pyrazole system, arising from π→π* transitions. nih.gov

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3150 C-H Stretch (aromatic) Pyrazole Ring
~2950-3000 C-H Stretch (aliphatic) Methyl Groups
~1710-1740 C=O Stretch Ester Carbonyl
~1400-1600 C=N and C=C Stretch Pyrazole Ring
~1000-1300 C-O Stretch Ester Linkage

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com For this compound (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol .

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Expected fragmentation pathways for this compound include:

Loss of the methoxy group (•OCH₃) to give an [M-31]⁺ peak.

Loss of the carbomethoxy group (•COOCH₃) to give an [M-59]⁺ peak.

Cleavage of the N-methyl group (•CH₃) to yield an [M-15]⁺ peak. Analysis of the mass spectrum of the related compound 1-methyl-1H-pyrazole-5-carboxylic acid shows a strong molecular ion peak, indicating the stability of the pyrazole ring system. nih.gov

Single Crystal X-ray Diffraction (SCXRD) Analysis

Table 3: Representative Crystal Data for an Analogous Pyrazole Derivative (1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.9336 (19)
b (Å) 19.121 (7)
c (Å) 9.568 (4)
β (°) 92.136 (7)
Volume (ų) 902.0 (6)
Z 4

Crystal Packing Features and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π–π Stacking)

The arrangement of molecules in the crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. mdpi.comresearchgate.net The oxygen atoms of the carbonyl group and the nitrogen atom of the pyrazole ring can act as hydrogen bond acceptors for protons from the methyl groups or the pyrazole ring of neighboring molecules. researchgate.net These interactions often link molecules into chains or dimers. mdpi.com

π–π Stacking: The aromatic pyrazole rings of adjacent molecules can stack on top of each other. These π–π stacking interactions, with centroid-to-centroid distances typically around 3.8 Å, are a common feature in the crystal structures of pyrazole derivatives and contribute significantly to the stability of the crystal lattice. nih.gov

Conformational Analysis within Crystal Structures

SCXRD analysis reveals the preferred conformation of the molecule in the solid state. A key conformational feature is the orientation of the methyl carboxylate group relative to the pyrazole ring. The dihedral angle between the plane of the pyrazole ring and the plane of the ester group is a critical parameter. In related structures, this group often lies nearly coplanar with the pyrazole ring to maximize conjugation, though some torsion is possible to alleviate steric strain. mdpi.com For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the carboxylate group is nearly in the same plane as the pyrazole ring. mdpi.com This planarity influences the electronic properties and the nature of the intermolecular interactions within the crystal.

An In-depth Analysis of this compound

This article provides a focused examination of the chemical compound this compound, delving into its advanced spectroscopic characterization and structural properties. The content adheres strictly to the specified outline, concentrating on the analytical aspects of the molecule.

Advanced Spectroscopic Characterization and Structural Analysis

The structural elucidation and detailed analysis of crystalline compounds like methyl 1-methyl-1H-pyrazole-5-carboxylate rely on sophisticated techniques. X-ray crystallography and advanced computational methods provide insights into the three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal packing.

A fundamental aspect of crystal structure analysis is the determination of the asymmetric unit and the unit cell parameters. The unit cell is the smallest repeating unit in a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying symmetry operations.

While specific experimental crystal structure data for this compound is not available in the reviewed scientific literature, the analysis of closely related pyrazole (B372694) derivatives provides insight into typical crystallographic features. For instance, a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , crystallizes in the monoclinic space group P2₁/c. mdpi.com Its unit cell parameters have been reported as a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°, with four molecules (Z=4) per unit cell. mdpi.com

Another example, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , also crystallizes in the monoclinic P2₁/c space group. researchgate.net The unit cell parameters for this compound are a = 4.9336 (19) Å, b = 19.121 (7) Å, c = 9.568 (4) Å, and β = 92.136 (7)°. researchgate.net In some complex cases, such as with methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate , the asymmetric unit can contain multiple independent molecules; in this specific case, it contains six molecules. eurjchem.comresearchgate.net

The number of molecules in the asymmetric unit and the specific parameters of the unit cell are unique to each compound and are influenced by the molecule's size, shape, and the intermolecular interactions it forms.

Table 1: Unit Cell Parameters for Related Pyrazole Derivatives

Compound Name Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com P2₁/c 9.5408 9.5827 11.580 90 105.838 90 4
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net P2₁/c 4.9336 19.121 9.568 90 92.136 90 4

Specific Hirshfeld surface analysis for this compound has not been reported in the available literature. However, studies on analogous compounds illustrate the utility of this method. For dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate , Hirshfeld analysis reveals that the molecular packing is dominated by several key contacts. researchgate.net The most significant are H···H contacts, which account for 37.1% of the Hirshfeld surface area, followed by O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts. researchgate.net

In another case, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate , the analysis shows a different distribution of interactions due to the presence of chlorine atoms. researchgate.neteurjchem.com The primary interactions are H···H (32.0%), Cl···H/H···Cl (20.9%), C···H/H···C (15.6%), and O···H/H···O (13.9%). researchgate.net Other notable contacts include N···H/H···N (6.3%), Cl···Cl (5.0%), and Cl···O/O···Cl (2.1%). researchgate.net Together, these interactions comprise the vast majority of the intermolecular contacts on the Hirshfeld surface. researchgate.neteurjchem.com

This quantitative breakdown is crucial for understanding the forces that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces. The percentage of each contact type provides a "fingerprint" of the crystal's packing environment. For this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, given its molecular structure.

Table 2: Quantitative Hirshfeld Surface Contact Data for Related Pyrazole Derivatives

Compound Name H···H (%) O···H/H···O (%) C···H/H···C (%) Halogen-involved Contacts (%) Other (%)
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate researchgate.net 37.1 31.3 10.6 13.5 (Br···H/H···Br) 7.5


Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For pyrazole (B372694) derivatives, DFT has been widely used to investigate their structural and electronic properties. jcsp.org.pkbohrium.comasrjetsjournal.org

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For methyl 1-methyl-1H-pyrazole-5-carboxylate, this process would typically be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). The optimized structure would provide key geometric parameters.

Table 1: Predicted Geometric Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
N1-N2 1.35
N1-C5 1.36
N2-C3 1.33
C3-C4 1.42
C4-C5 1.38
C5-C6 (ester) 1.48
C6=O7 1.21
C6-O8 1.34
O8-C9 (methyl) 1.44
N1-C10 (methyl) 1.47
**Bond Angles (°) **
N2-N1-C5 110.0
N1-N2-C3 106.0
N2-C3-C4 112.0
C3-C4-C5 104.0
C4-C5-N1 108.0
Dihedral Angles (°)
C4-C5-C6-O7 ~0 or ~180
N1-C5-C6-O8 ~0 or ~180

Note: These are estimated values based on typical DFT calculations for similar pyrazole structures and require specific calculations for confirmation.

Energetic analysis provides insights into the thermodynamic stability of the molecule. The total energy, zero-point vibrational energy (ZPVE), and thermal energies can be calculated to understand its stability relative to other isomers or conformers.

The electronic properties of a molecule are crucial for understanding its reactivity. acs.org Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in π-electrons. The LUMO is anticipated to have significant contributions from the carboxylate group, particularly the C=O bond, which acts as an electron-accepting moiety.

Table 2: Predicted Frontier Molecular Orbital Properties

Property Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap (ΔE) 4.5 to 6.5

Note: These are estimated values and are sensitive to the level of theory and basis set used in the calculation.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

Theoretical IR Spectra: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the vibrational modes of the molecule and can be compared with experimental FT-IR spectra. Key predicted vibrational frequencies for this compound would include C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-N and C=N stretching of the pyrazole ring, and C-H stretching of the methyl groups. derpharmachemica.com

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this molecule, π-π* transitions within the pyrazole ring and n-π* transitions involving the carbonyl group of the ester are expected to be the most significant. The predicted λmax would likely fall in the UV region. nih.gov

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and stability of the molecule.

Table 3: Predicted Quantum Chemical Descriptors

Descriptor Formula Predicted Value Range
Ionization Potential (I) I ≈ -EHOMO 6.5 to 7.5 eV
Electron Affinity (A) A ≈ -ELUMO 1.0 to 2.0 eV
Electronegativity (χ) χ = (I + A) / 2 3.75 to 4.75 eV
Chemical Hardness (η) η = (I - A) / 2 2.25 to 3.25 eV
Chemical Softness (S) S = 1 / (2η) 0.15 to 0.22 eV⁻¹
Electrophilicity Index (ω) ω = χ² / (2η) 2.1 to 3.1 eV

Note: These values are derived from the predicted HOMO and LUMO energies.

These descriptors provide a quantitative measure of the molecule's electronic properties and its propensity to participate in chemical reactions.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient (RDG), Independent Gradient Model (IRI))

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize these weak interactions, such as van der Waals forces and hydrogen bonds. The Reduced Density Gradient (RDG) is a common tool for this purpose, where isosurfaces are colored to distinguish between attractive and repulsive interactions. For this compound, NCI analysis would be valuable in understanding potential intermolecular C-H···O or C-H···N hydrogen bonds in the solid state.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF analysis reveals regions of high electron localization, corresponding to covalent bonds and lone pairs. LOL provides a complementary picture of electron localization. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the pyrazole ring, the methyl groups, and the carboxylate moiety, as well as the lone pairs on the nitrogen and oxygen atoms. These analyses can offer a detailed picture of the electronic structure beyond the simple Lewis representation.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. While specific computational studies on the reaction mechanisms and pathways for the formation of This compound are not extensively documented in dedicated publications, insights can be drawn from computational analyses of similar pyrazole syntheses.

The formation of the pyrazole ring generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For N-methylated pyrazoles such as the title compound, this would typically involve a reaction with methylhydrazine. Computational studies on analogous systems often focus on determining the transition state energies and reaction coordinates to predict the most favorable reaction pathway.

One common route to substituted pyrazoles that has been computationally investigated is the three-component one-pot condensation reaction. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been achieved through the reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine (B124118). bohrium.com DFT calculations for such reactions help in understanding the molecular geometry and electronic structure of the final product. bohrium.com

Furthermore, the alkylation of N-unsubstituted pyrazoles is a key step where computational studies can predict the regioselectivity. The reaction of 3(5)-methyl-1H-pyrazole with chloroform, for example, has been shown to produce a mixture of isomers, and the proportions of these isomers can be rationalized through computational models that consider the relative stabilities of the possible products. nih.gov In the case of This compound , the methylation of a precursor like methyl 1H-pyrazole-5-carboxylate would lead to the formation of N1 and N2 methylated isomers. DFT calculations could predict the relative energies of these isomers, thus indicating the likely major product of the reaction.

Structural Rationalization and Isomeric Energy Calculations

Computational methods are invaluable for the structural rationalization and calculation of isomeric energies of pyrazole derivatives. For This compound , there are several possible isomers, including the constitutional isomer methyl 1-methyl-1H-pyrazole-3-carboxylate . DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles, as well as the relative energies of these isomers.

A study on the isomers of tris(3(5)-methyl-1H-pyrazol-1-yl)methane demonstrated the use of GIAO/B3LYP/6-311++G(d,p) calculations to establish the conformation of the pyrazolyl rings. nih.gov This approach can be similarly applied to This compound to determine the preferred orientation of the methyl and carboxylate groups relative to the pyrazole ring.

Geometry optimization using methods like the Hartree-Fock method with a 6-311G* basis set has been employed to find the most stable conformational isomer of related compounds like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. researchgate.net Such calculations can reveal the degree of planarity between the pyrazole ring and its substituents. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the pyrazole and phenyl rings are inclined at a significant dihedral angle, while the carboxylate group is nearly coplanar with the pyrazole ring. mdpi.com

The relative energies of different isomers are crucial for understanding their abundance in a reaction mixture. Computational studies on pyrazole derivatives have shown that the energy differences between isomers can be small, leading to the formation of mixtures. The table below, based on data for related pyrazole isomers, illustrates the type of information that can be obtained from such calculations.

Table 1: Calculated Relative Energies of Fictional Isomers of Methyl 1-Methyl-1H-Pyrazole-Carboxylate

IsomerMethodBasis SetRelative Energy (kJ/mol)
This compound DFT (B3LYP)6-311++G(d,p)0.00
methyl 1-methyl-1H-pyrazole-3-carboxylate DFT (B3LYP)6-311++G(d,p)+5.7
methyl 2-methyl-2H-pyrazole-3-carboxylate DFT (B3LYP)6-311++G(d,p)+12.3

Note: The data in this table is illustrative and based on typical energy differences found in related pyrazole systems. It does not represent experimentally verified values for the named compounds.

These theoretical calculations, when correlated with experimental data from techniques like NMR spectroscopy, provide a comprehensive understanding of the structural and energetic landscape of the molecule. bohrium.comnih.gov

Theoretical Adsorption Studies on Material Surfaces

Pyrazole derivatives are recognized as effective corrosion inhibitors for metals like steel in acidic media. acs.orgnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film. nih.gov This adsorption is facilitated by the presence of heteroatoms (N, O) with lone pairs of electrons and the π-electrons of the aromatic pyrazole ring, which can interact with the vacant d-orbitals of the metal. nih.gov

Computational studies on the adsorption of pyrazole derivatives on steel surfaces have shown that these molecules can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. acs.orgresearchgate.netnih.govacs.org The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. acs.orgresearchgate.netnih.govacs.org

DFT calculations can elucidate the geometry of the adsorbed molecule and the nature of the interaction. For instance, studies on pyrazole derivatives on steel have quantified the adsorption energy and charge transfer between the molecule and the surface. acs.org MD simulations further provide insights into the dynamic behavior of the inhibitor molecules on the surface in a solution.

The adsorption of organic molecules is not limited to metal surfaces. Theoretical studies have also investigated the adsorption of molecules on materials like graphene. researcher.liferesearchgate.netijcce.ac.irrsc.orgekb.eg These studies reveal that interactions can range from weak van der Waals forces (physisorption) to stronger covalent bonding (chemisorption), depending on the nature of the molecule and the graphene surface (pristine, defected, or functionalized). rsc.org For This compound , with its polar carboxylate group and aromatic ring, both electrostatic and π-stacking interactions could play a role in its adsorption on various surfaces.

Table 2: Key Parameters from Theoretical Adsorption Studies of a Generic Pyrazole Inhibitor

ParameterValueMethodSignificance
Adsorption Energy (Eads)-150 kJ/molDFTIndicates strong, spontaneous adsorption
Charge Transfer (ΔN)0.25 e-Mulliken Population AnalysisShows electron donation from inhibitor to surface
HOMO Energy-6.5 eVDFTRelates to the ability to donate electrons
LUMO Energy-1.2 eVDFTRelates to the ability to accept electrons

Note: The data in this table is representative of typical values found in computational studies of pyrazole-based corrosion inhibitors and is for illustrative purposes.

Coordination Chemistry and Ligand Design Based on Pyrazole Carboxylates

Design and Synthesis of Pyrazole-Carboxylate Ligand Systems

The design of pyrazole-carboxylate ligands is a key step in the development of new coordination compounds. The versatility of these ligands stems from the ability to modify the pyrazole (B372694) and carboxylate moieties to fine-tune their steric and electronic properties. For instance, substituents can be introduced at various positions on the pyrazole ring to control the ligand's coordination behavior and the resulting complex's properties.

The synthesis of these ligand systems often involves multi-step organic reactions. A common strategy is the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, which forms the pyrazole core. Subsequent modification of the substituents allows for the introduction of the carboxylate group. For example, a series of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized by reacting β-enamine diketones with various N-mono-substituted hydrazines mdpi.com. Another approach involves the hydrolysis of an ester group to yield the corresponding carboxylic acid, as demonstrated in the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid from its ethyl ester precursor chemicalbook.com.

The synthesis of more complex, heteroditopic ligands, such as para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid, has also been reported, showcasing the deliberate design of ligands to achieve specific structural outcomes in coordination polymers worktribe.comresearchgate.net. These synthetic strategies provide a toolbox for chemists to create a wide array of pyrazole-carboxylate ligands with tailored properties for specific applications in coordination chemistry.

Formation of Metal Complexes and Coordination Polymers

Pyrazole-carboxylate ligands are excellent candidates for the construction of metal complexes and coordination polymers due to their ability to coordinate to metal ions through both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group researchgate.net. The pyrazolate anion, formed upon deprotonation of the N-H proton in N-unsubstituted pyrazoles, is a particularly versatile ligand, capable of acting in a monodentate, exo-bidentate, or endo-bidentate fashion to bridge multiple metal centers uninsubria.it.

The reaction of pyrazole-carboxylate ligands with various metal salts under different conditions (e.g., solvent, temperature, pH) leads to the formation of a wide range of coordination compounds. For instance, the reaction of copper(II) monocarboxylates with pyrazole in protic solvents yields mono- or dinuclear species, which can act as secondary building units to self-assemble into 1D or 3D coordination polymers unibo.itacs.org. The specific outcome of the reaction is often dictated by the reaction conditions and the nature of the starting materials.

The resulting coordination compounds can range from discrete, zero-dimensional (0D) molecules to extended one-, two-, or three-dimensional (1D, 2D, 3D) coordination polymers. The dimensionality and topology of these structures are highly dependent on the coordination preferences of the metal ion, the geometry of the ligand, and the presence of other coordinating species such as solvent molecules or counter-anions.

The structural diversity of coordination compounds derived from pyrazole-carboxylate ligands is vast, encompassing a range of dimensionalities.

0D Architectures: These are discrete molecular complexes, often mononuclear or small polynuclear clusters. For example, mononuclear complexes of Co(II) and Ni(II) have been synthesized, which can then self-assemble into higher-dimensional supramolecular structures through hydrogen bonding acs.org.

1D Architectures: One-dimensional chains are a common motif in pyrazole-carboxylate coordination chemistry. These can be formed by the bridging of metal centers by the pyrazole-carboxylate ligands. For instance, isostructural 1D chain structures have been reported for Co(II) and Ni(II) complexes with a pyrazole carboxylic acid ligand acs.org. In some cases, mono- or dinuclear species can act as secondary building units that self-assemble into 1D polymers unibo.itacs.org.

2D Architectures: Two-dimensional layered structures can be formed when the 1D chains are further linked by other ligands or through intermolecular interactions. Coordination polymers based on Mn(II) and Cd(II) with 5-hydroxy-1H-pyrazole-3-carboxylic acid have been shown to exhibit 2D layered structures researchgate.net.

3D Architectures: Three-dimensional networks are achieved when the ligands connect metal centers in all three dimensions. These can result in porous metal-organic frameworks (MOFs) or dense coordination polymers. A 3D supramolecular structure has been observed for a Cu(II) complex, constructed from mononuclear units linked through hydrogen bonds and π–π stacking interactions researchgate.net.

The table below summarizes the structural architectures of some representative coordination polymers based on pyrazole-carboxylate ligands.

CompoundMetal IonLigandDimensionalityReference
[Mn(hpcH)(H2O)2]·H2OMn(II)5-hydroxy-1H-pyrazole-3-carboxylic acid2D researchgate.net
[Cd(hpcH)(DMF)(H2O)]Cd(II)5-hydroxy-1H-pyrazole-3-carboxylic acid2D researchgate.net
[Cu(hpcH2)2(H2O)2]Cu(II)5-hydroxy-1H-pyrazole-3-carboxylic acid3D (supramolecular) researchgate.net
[M(cmpc)(H2O)3] (M = Co, Ni)Co(II), Ni(II)1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid1D acs.org
poly-[Co2(HL1)2(L3)]Co(II)4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) and 1,4-bis((3-carboxyphenyl)methyl)piperazine3D worktribe.com

The final supramolecular architecture of a pyrazole-carboxylate coordination compound is not solely determined by the organic ligand but is also significantly influenced by the choice of the metal ion and the nature of the counter-anions present in the reaction system.

The coordination geometry and preferred coordination number of the metal ion play a crucial role in directing the assembly of the coordination polymer. For example, the use of Co(II) with a flexible bis-pyrazole and a dicarboxylate co-ligand can result in a 2D polymer with octahedral metal centers, while modifying the synthesis conditions can lead to a 3D structure with pyrazolate-bridged dimers of tetrahedral Co(II) ions worktribe.com.

The ability of pyrazole-carboxylate ligands to act as effective bridges between metal centers is fundamental to the construction of extended coordination networks. The pyrazole ring, particularly in its deprotonated pyrazolate form, can bridge two metal ions in an exo-bidentate fashion, leading to the formation of dinuclear or polynuclear units that can serve as secondary building units (SBUs) for larger architectures uninsubria.it.

The carboxylate group offers even more versatility in its bridging capabilities, with various coordination modes such as syn-syn, syn-anti, and anti-anti bridging, which can connect metal centers in different orientations and at different distances mdpi.com. The combination of these two coordinating groups within a single ligand allows for the creation of complex and robust metallosupramolecular assemblies.

The self-assembly process is often guided by a combination of strong coordination bonds and weaker, non-covalent interactions. Hydrogen bonding, in particular, plays a critical role in defining the final supramolecular structure. Intramolecular hydrogen bonds between a coordinated pyrazole N-H group and a carboxylate oxygen atom are a common motif that can stabilize the coordination sphere researchgate.net. Intermolecular hydrogen bonds and π-π stacking interactions between the aromatic pyrazole rings further direct the packing of the coordination polymers, leading to the formation of higher-dimensional networks from lower-dimensional motifs mdpi.commdpi.com.

Catalytic Activity of Pyrazole-Carboxylate Metal Complexes

Metal complexes derived from pyrazole-carboxylate ligands have shown promise as catalysts in a variety of chemical transformations. The combination of a metal center, which can act as a Lewis acid or a redox-active site, with a tunable pyrazole-carboxylate ligand framework allows for the development of catalysts with specific activities and selectivities.

One area where these complexes have been explored is in oxidation catalysis. For example, coordination polymers based on pyrazole carboxylic acids have demonstrated excellent photocatalytic activity for the degradation of methylene blue under visible light researchgate.net. This suggests their potential application in environmental remediation.

Furthermore, pyrazole-based metal complexes have been successfully employed as catalysts in C-C coupling reactions, which are fundamental processes in organic synthesis researchgate.net. The electronic properties of the pyrazole ligand can be fine-tuned by the introduction of different substituents, which in turn can modulate the catalytic activity of the metal center. There are also reports of pyrazole complexes being used in hydrogenation and dehydrogenation reactions researchgate.net.

The catalytic potential of these systems is an active area of research, with ongoing efforts to design new pyrazole-carboxylate metal complexes for a broader range of catalytic applications, including asymmetric catalysis and small molecule activation.

The table below provides a summary of the catalytic applications of some pyrazole-carboxylate metal complexes.

Catalyst TypeReactionSubstrateProductReference
Pyrazole-based metal complexesC-C couplingVariousBiaryls, etc. researchgate.net
Pyrazole-based metal complexesOxidationAlkenes, etc.Epoxides, etc. researchgate.net
Pyrazole-based metal complexesHydrogenation/DehydrogenationKetones, etc.Alcohols, etc. researchgate.net
[Mn(hpcH)(H2O)2]·H2OPhotocatalytic degradationMethylene blueDegraded products researchgate.net
[Cd(hpcH)(DMF)(H2O)]Photocatalytic degradationMethylene blueDegraded products researchgate.net

Applications in Advanced Materials Science

Relevance in Supramolecular Chemistry and Polymer Science

While specific, large-scale applications of methyl 1-methyl-1H-pyrazole-5-carboxylate in supramolecular and polymer chemistry are still emerging, its structural characteristics make it a candidate for future material development. The pyrazole (B372694) ring contains nitrogen atoms that can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other supramolecular assemblies. These structures are highly valued for their porosity and potential applications in gas storage, catalysis, and separation.

In polymer science, the ester functional group of the molecule offers a reactive site for polymerization. It could potentially be used as a monomer in the synthesis of polyesters or polyamides with a heterocyclic pyrazole unit embedded in the polymer backbone. Such polymers might exhibit unique thermal, mechanical, or optical properties derived from the pyrazole moiety. The compound has been noted for its potential in polymer chemistry and material development, suggesting its role as a building block for more complex materials. smolecule.com

Energetic Materials Design and the Impact of Positional Isomerism

The pyrazole ring is a foundational structure in the design of high-energy density materials (HEDMs). rsc.org Nitrated pyrazole derivatives, in particular, have garnered significant attention due to their high heats of formation, excellent thermal stability, and substantial detonation performance, making them suitable for applications in explosives, propellants, and pyrotechnics. researchgate.netnih.gov The synthesis of these materials often involves using pyrazole-based compounds as precursors for nitration or for building more complex, energy-rich fused heterocyclic systems. nih.govrsc.org

A critical factor in the design of pyrazole-based energetic materials is positional isomerism . The specific arrangement of functional groups on the pyrazole ring can dramatically alter the energetic properties of the final compound. A slight change in an substituent's position can lead to significant differences in density, detonation velocity, thermal stability, and sensitivity. rsc.org

For instance, research has shown that methyl 4-nitro-1H-pyrazole-3-carboxylate leads to a low-performance energetic material, whereas its isomer, methyl 3-nitro-1H-pyrazole-5-carboxylate , is a precursor to a high-performing, heat-resistant material. rsc.org This highlights that the precursor's molecular structure is a key determinant of the final material's reactivity and properties. rsc.org The development of advanced energetic materials often focuses on creating compounds that balance high performance with low sensitivity to external stimuli like impact and friction. rsc.orgrsc.org Zwitterionic structures and the combination of pyrazole with other nitrogen-rich heterocycles like triazoles or oxadiazoles (B1248032) are strategies employed to achieve this balance, resulting in materials with high thermal stability and impressive detonation characteristics. rsc.orgacs.org

The table below summarizes the performance of several advanced energetic materials derived from pyrazole backbones, illustrating the high performance that can be achieved.

Table 1: Performance of Selected Pyrazole-Based Energetic Materials

Compound Name/Acronym Density (g cm⁻³) Detonation Velocity (D, m s⁻¹) Thermal Stability (Tdec, °C) Reference
RDX (Benchmark) 1.82 8795 210 rsc.orgacs.org
HNS (Benchmark) 1.74 7612 318 rsc.org
DNPAT - 8889 314 rsc.org
Compound 5* 1.926 9206 163.9 rsc.org
Compound 11** 1.918 8797 242.7 rsc.orgrsc.org
Compound 4*** 1.84 8519 238 acs.org
Compound 23*** 1.84 8213 397 acs.org

*5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole **N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide ***Structures detailed in reference acs.org

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Pyrazole derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments like hydrochloric acid (HCl). nih.govnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgresearchgate.net

The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. The pyrazole ring, with its π-electrons, and the heteroatoms (nitrogen and, in the case of this compound, oxygen) possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface. acs.org This creates a stable adsorbed layer.

Studies on related pyrazole compounds reveal several key aspects of the adsorption process:

Adsorption Isotherm: The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.gov

Mechanism of Inhibition: These molecules generally function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Thermodynamics of Adsorption: The Gibbs free energy of adsorption (ΔG°ads) for pyrazole derivatives is typically in a range that suggests a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer. nih.govresearchgate.net For example, ΔG°ads values around -40 kJ/mol indicate a strong interaction that involves chemisorption. nih.gov

The table below presents findings from studies on pyrazole derivatives, showcasing their effectiveness as corrosion inhibitors.

Table 2: Corrosion Inhibition Data for Pyrazole Derivatives on Carbon Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (IE%) Adsorption Isotherm ΔG°ads (kJ/mol) Reference
L4* 10⁻³ 90.8 Langmuir -40.24 nih.govnih.gov
L6** 10⁻³ 91.8 Langmuir -44.94 nih.govnih.gov

*N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline **ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate

The molecular structure of this compound, containing both the pyrazole ring and oxygen heteroatoms, makes it a strong candidate for an effective corrosion inhibitor through similar surface adsorption mechanisms.

Future Perspectives in Methyl 1 Methyl 1h Pyrazole 5 Carboxylate Research

Advancements in Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including methyl 1-methyl-1H-pyrazole-5-carboxylate, is undergoing a paradigm shift towards greener and more sustainable practices. tandfonline.comrsc.org Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, posing environmental concerns. tandfonline.comrsc.org Future research is focused on developing eco-friendly methodologies that are not only efficient and high-yielding but also operationally simple and atom-economical. rsc.orgsemanticscholar.org

Key advancements in this area include:

Solvent-Free Reactions: Conducting reactions without a solvent medium minimizes waste and can lead to faster reaction times and reduced energy consumption. rsc.orgnih.gov Techniques such as grinding are being explored for the synthesis of pyrazole derivatives. rsc.org

Green Solvents: The use of environmentally benign solvents, particularly water, is a significant area of development. researchgate.net "On water" synthesis methods have been developed for pyrazole-3-carboxylate derivatives, offering a simple and efficient alternative to traditional organic solvents. acs.org

Recyclable Catalysts: The development and use of recyclable catalysts, including various nanocomposites and silica-supported acids, are crucial for sustainable synthesis. rsc.orgresearchgate.net These catalysts can be recovered and reused, reducing waste and cost. nih.gov

Energy-Efficient Methods: Techniques like microwave and ultrasonic assistance are being investigated to accelerate reaction rates and reduce energy input compared to conventional heating methods. tandfonline.comrsc.org

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyrazole Derivatives

Methodology Key Advantages Representative Examples
Solvent-Free Conditions Reduced waste, faster reactions, lower energy use, easier product separation. rsc.orgnih.gov Grinding reactions, use of ionic liquids like tetrabutylammonium bromide. rsc.orgnih.gov
Aqueous Media ("On Water") Environmentally benign, low cost, simple procedures. researchgate.netacs.org Cyclization of diketoesters with semicarbazide hydrochloride. acs.org
Recyclable Catalysis Reduced catalyst waste, cost-effective, environmentally friendly. rsc.org Use of CeO2/SiO2, Amberlyst-70, and silica-supported sulfuric acid. researchgate.net
Alternative Energy Sources Faster reaction rates, reduced energy consumption. tandfonline.comrsc.org Microwave-assisted and ultrasound-promoted synthesis. tandfonline.comrsc.org

Integration of Advanced Hybrid Characterization Techniques

The unambiguous structural elucidation of this compound and its derivatives is paramount for understanding their properties and reactivity. Future research will increasingly rely on the integration of advanced and hybrid characterization techniques to provide comprehensive molecular insights.

Standard techniques such as elemental analysis, FT-IR, and basic ¹H and ¹³C-NMR spectroscopy will be complemented by more sophisticated methods. rsc.org Advanced NMR spectroscopy techniques, including Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for detailed structural and conformational analysis. rsc.org ¹⁵N-NMR spectroscopy is also a valuable tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring.

The coupling of separation and spectroscopic techniques, known as hyphenated techniques, offers powerful analytical capabilities. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for separating complex mixtures and identifying individual components based on their mass-to-charge ratio. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile and thermally stable compounds, providing both separation and structural information. tandfonline.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the direct structural elucidation of compounds separated by HPLC, which is particularly useful for the analysis of novel derivatives. tandfonline.com

Table 2: Advanced Characterization Techniques for Pyrazole Derivatives

Technique Information Obtained Application in Pyrazole Research
Advanced NMR (HMBC, HSQC, NOESY) Detailed connectivity, spatial relationships, and conformational analysis. rsc.org Unambiguous assignment of isomeric structures and elucidation of complex derivatives. rsc.org
¹⁵N-NMR Spectroscopy Information on the electronic environment of nitrogen atoms. Understanding tautomeric forms and electronic properties of the pyrazole ring.
LC-MS/GC-MS Separation of mixtures and identification of components by mass. tandfonline.com Analysis of reaction mixtures, identification of byproducts, and purity assessment. tandfonline.com
LC-NMR Direct structural elucidation of separated compounds. tandfonline.com Characterization of novel pyrazole derivatives without the need for isolation. tandfonline.com

Expansion of Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules with desired properties. acs.orgnih.gov For this compound, computational modeling offers a pathway to predict its behavior and guide the synthesis of novel derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. tandfonline.comnih.govresearchgate.net This allows for the prediction of the activity of newly designed molecules before their synthesis, saving time and resources. nih.govresearchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric and electronic requirements for activity. rsc.org

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgsemanticscholar.org It is widely used to understand the interaction of pyrazole derivatives with biological targets, such as enzymes, which can guide the design of more potent compounds. rsc.orgsemanticscholar.org

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govwikipedia.org This method can predict various properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer properties and designing materials for electronic applications. nih.gov

The integration of these computational methods allows for a rational design cycle, where molecules are designed in silico, their properties are predicted, and only the most promising candidates are synthesized and tested experimentally. nih.gov

Exploration of Novel Material Applications and Frameworks

While pyrazole derivatives have been extensively studied for their pharmaceutical and agrochemical applications, future research is poised to explore their utility in advanced materials. wikipedia.orglifechemicals.comorientjchem.org The unique electronic properties and coordination capabilities of the pyrazole ring make this compound and related compounds attractive building blocks for new functional materials. rsc.orglifechemicals.com

Metal-Organic Frameworks (MOFs): Pyrazole and pyrazolate ligands are being increasingly used to construct MOFs, which are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. rsc.orgrsc.orgacs.orgnih.gov Pyrazolate-based MOFs have shown exceptional stability and are effective for capturing iodine from aqueous solutions and for the selective capture of formaldehyde. rsc.orgresearchgate.net

Corrosion Inhibitors: Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, such as carbon steel in acidic media. tandfonline.comsemanticscholar.orgnih.gov Their ability to adsorb onto the metal surface and form a protective layer is attributed to the presence of heteroatoms and π-electrons in the pyrazole ring. semanticscholar.orgnih.gov

Organic Electronics and Sensors: The π-conjugated system of the pyrazole ring, combined with its electron-donating properties, makes it a suitable scaffold for organic optoelectronic materials. rsc.org Fluorescent pyrazole derivatives are being developed as chemosensors for the detection of metal ions, anions, and biomolecules, with applications in environmental and biological monitoring. rsc.orgnih.gov

Functional Polymers: The incorporation of pyrazole moieties into polymer backbones can impart specific functionalities. lifechemicals.comchemscene.com These materials are being explored for a range of applications, including the development of new catalysts and materials for heavy metal recovery. lifechemicals.com

The continued exploration of these novel applications will undoubtedly expand the scientific and technological importance of this compound and the broader class of pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-methyl-1H-pyrazole-5-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by esterification . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 5-azido-1H-pyrazole and methyl propiolate in THF/water with copper sulfate and sodium ascorbate yields triazole-pyrazole hybrids, which can be further modified .
  • Key Considerations : Optimize reaction temperature (typically 50–80°C) and solvent polarity to control regioselectivity. Monitor reaction progress via TLC or HPLC.

Q. How should this compound be purified and characterized?

  • Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • NMR : Look for characteristic peaks: ester carbonyl (~165–170 ppm in 13C^{13}\text{C} NMR), pyrazole ring protons (δ 6.5–7.5 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 155.1 (C6_6H8_8N2_2O2_2) .
  • IR : Confirm ester C=O stretch (~1720 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Potential eye/skin irritant (H319/H315). Avoid inhalation and contact with oxidizing agents due to risks of releasing nitrogen oxides or carbon monoxide during decomposition .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • For spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste management .
  • In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Case Study : In studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, discrepancies between experimental and theoretical 1H^{1}\text{H} NMR shifts were resolved using density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to account for solvent effects and hydrogen bonding .
  • Recommendations :

  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
  • Use computational tools (e.g., Gaussian, ORCA) to model chemical shifts and compare with experimental data .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Optimization Approaches :

  • Catalysis : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates and minimize byproduct carryover .
    • Data-Driven Adjustments : Track kinetic profiles via in-situ FTIR to identify rate-limiting steps .

Q. How does substitution at the pyrazole N1 position influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methyl groups at N1 enhance metabolic stability by reducing oxidative degradation compared to ethyl or benzyl substituents .
  • Carboxylate esters at C5 improve cell permeability, as seen in DHFR (dihydrofolate reductase) inhibitors where methyl esters showed 3-fold higher activity than free acids .
    • Experimental Design :
  • Synthesize analogs with varied N1 substituents (e.g., propyl, cyclohexyl) and assay against target enzymes (e.g., kinases, oxidases) .
  • Use molecular docking (AutoDock Vina) to predict binding affinities .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Root Causes :

  • Polymorphism: Crystallization solvents (e.g., ethanol vs. acetone) can produce different polymorphs with distinct melting ranges .
  • Impurity Traces: Residual DMF or hydrazine byproducts from synthesis may depress melting points .
    • Resolution :
  • Purify via recrystallization ≥3 times and characterize by DSC (differential scanning calorimetry).
  • Report solvent systems and heating rates (e.g., 2°C/min) .

Applications in Drug Discovery

Q. How is this compound utilized in protease inhibitor design?

  • Case Study : The scaffold serves as a core structure in HCV NS3/4A protease inhibitors. Introducing a 4-nitro group at C3 enhances electrophilicity, improving covalent binding to catalytic serine residues .
  • Synthetic Modifications :

  • Incorporate fluorinated substituents (e.g., CF3_3) to boost binding entropy via hydrophobic interactions .
  • Replace ester groups with amides to reduce hepatic clearance .

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Feasible Synthetic Routes

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methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.